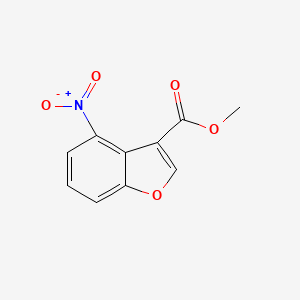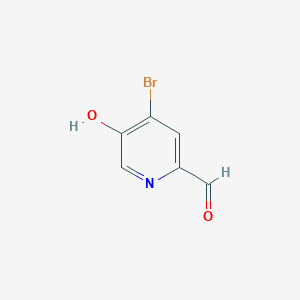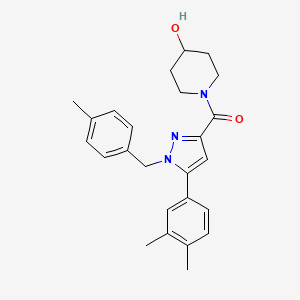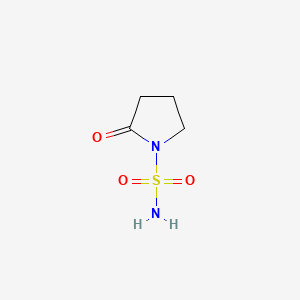![molecular formula C17H20O B12864089 (4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol CAS No. 893738-28-8](/img/structure/B12864089.png)
(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a tert-butyl group at the 4’ position and a methanol group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the biphenyl derivative to introduce the methanol group. This can be achieved through a Grignard reaction where the biphenyl derivative is reacted with a Grignard reagent followed by hydrolysis.
Industrial Production Methods
Industrial production of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)aldehyde or (4’-Tert-butyl[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups, which may influence its steric and electronic properties.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a methanol group, leading to different reactivity and applications.
Uniqueness
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
| 893738-28-8 | |
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
[3-(4-tert-butylphenyl)phenyl]methanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11,18H,12H2,1-3H3 |
Clé InChI |
WSAXQPJWWSDQSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)




![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)


